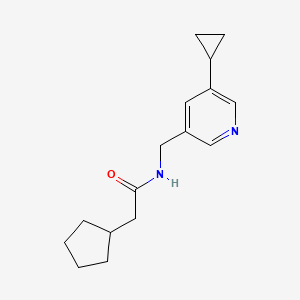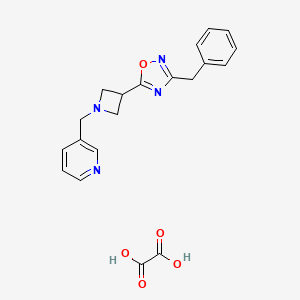![molecular formula C23H27ClN4O5S B2489646 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride CAS No. 1217022-55-3](/img/structure/B2489646.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the target chemical structure often involves multistep reactions, starting from basic aromatic or heteroaromatic compounds. For example, a method to synthesize substituted pyrazole derivatives from benzamides as starting materials has been detailed, where treating these compounds with different reagents yields corresponding derivatives, showcasing a similar complex synthesis approach that might be applied to the target compound (Abdulla et al., 2013).
Molecular Structure Analysis
Molecular structure determination often relies on spectroscopic evidence and X-ray crystallography. An example can be seen in the molecular structure analysis of N-3-hydroxyphenyl-4-methoxybenzamide, where X-ray diffraction and DFT calculations were employed to understand the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical properties of such compounds are determined through their reactivity and the formation of derivatives. For instance, reactions involving the formation of pyrazoline derivatives from benzamides under various conditions have been reported, indicating the types of chemical transformations the target compound might undergo (Abdulla et al., 2013).
科学的研究の応用
Analytical Methods in Chemical Analysis
Analytical methods, including liquid chromatography-mass spectrometry (LC-MS/MS), play a crucial role in the study of chemical stability, degradation processes, and identification of by-products in pharmaceuticals. For instance, studies on nitisinone (NTBC) have employed LC-MS/MS to understand its stability under various conditions, leading to insights on degradation products and potential risks or benefits of its medical application (Barchańska et al., 2019).
Environmental Impact of Chemical Compounds
Research on the environmental fate, behavior, and impact of chemical compounds, such as parabens, highlights the importance of understanding how these substances persist and transform in water and sediments. This knowledge is essential for assessing the ecological risks associated with chemical exposure and for developing strategies to mitigate environmental contamination (Haman et al., 2015).
Advanced Oxidation Processes for Water Treatment
Studies on advanced oxidation processes (AOPs) for the degradation of pollutants, including pharmaceuticals like acetaminophen, illustrate the potential of these methods to address recalcitrant organic compounds in water. Such research sheds light on degradation pathways, kinetics, by-products, and the efficacy of different AOP systems, contributing to the development of more effective and sustainable water treatment technologies (Qutob et al., 2022).
Drug Repurposing and Pharmacological Applications
Exploring the repurposing of existing drugs for new therapeutic applications is a significant area of research. For example, nitazoxanide has been studied for its broad-spectrum antiviral properties, indicating the potential for repurposed drugs to address emerging health challenges (Bharti et al., 2021).
Chemical Synthesis and Pharmaceutical Impurities
Research on the synthesis of pharmaceutical compounds and the characterization of their impurities is crucial for drug development and safety. Studies focusing on novel synthesis methods and the identification of impurities can inform the development of safer and more effective medications (Saini et al., 2019).
特性
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-nitrobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S.ClH/c1-16-7-8-19(31-2)20-21(16)33-23(24-20)26(10-4-9-25-11-13-32-14-12-25)22(28)17-5-3-6-18(15-17)27(29)30;/h3,5-8,15H,4,9-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMMQHRNTROLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)


![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)
![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)


![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)

![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)


